methyl 3-(cyanoamino)propanoate
Description
Methyl 3-(cyanoamino)propanoate is an ester derivative featuring a cyanoamino (–NH–CN) group at the 3-position of the propanoate backbone. Cyanoamino groups are electron-withdrawing, which may influence the compound’s stability, solubility, and reactivity in synthetic pathways such as nucleophilic substitutions or cyclizations .
Properties
IUPAC Name |
methyl 3-(cyanoamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-9-5(8)2-3-7-4-6/h7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFPBCLBXMWJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(cyanoamino)propanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with various substituted aryl or heteryl amines under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyanoamino)propanoate undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions, such as catalytic hydrogenation.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes or ketones, and the reactions are typically carried out under acidic or basic conditions.
Substitution Reactions: Nucleophiles such as amines or thiols are used, often in the presence of a base or catalyst.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products Formed
Heterocyclic Compounds: Formed through condensation reactions.
Substituted Cyanoacetamides: Formed through nucleophilic substitution.
Amines: Formed through reduction of the cyano group.
Scientific Research Applications
Methyl 3-(cyanoamino)propanoate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(cyanoamino)propanoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific biological pathways. The cyano group can participate in interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active compound in a controlled manner .
Comparison with Similar Compounds
Key Observations :
- Sulfinyl Derivatives : Synthesized via oxidation of sulfides using mCPBA, yielding oils with moderate to high purity .
- Aromatic Derivatives : Nitro and hydroxy substituents are introduced via electrophilic substitution or esterification, often resulting in colored solids (e.g., yellow for nitro ).
- Heterocyclic Derivatives : Pyrimidinyl substituents are formed via cyclocondensation, with yields influenced by reaction time and temperature .
Physicochemical Properties
- Boiling Points: Methyl 3-(3-hydroxyphenyl)propanoate has a high boiling point (294.8°C) due to hydrogen bonding .
- Melting Points: Nitro-substituted analogs (e.g., methyl 3-(4-nitrophenyl)propanoate) exhibit higher melting points (73–74°C) compared to methyl-substituted derivatives (35–36°C) .
- Stability : Sulfinyl and sulfonimidoyl derivatives are sensitive to moisture and require anhydrous conditions during synthesis .
Biological Activity
Methyl 3-(cyanoamino)propanoate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both a cyano group and an amino group attached to a propanoate backbone. Its molecular formula is , and it exhibits properties typical of amino acid derivatives, which can influence its biological interactions.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Research suggests that similar compounds can affect enzyme kinetics by altering substrate binding or catalytic efficiency.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are critical for cellular responses.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. For example, in vitro assays demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
These results indicate that this compound exhibits promising antimicrobial activity, potentially useful in developing new antibacterial agents.
Cytotoxicity Assays
Cytotoxicity tests conducted on various cell lines have shown that this compound can induce apoptosis in cancer cells at higher concentrations. A study reported the following findings:
- Cell Line : HeLa (cervical cancer)
- CC50 (µM) : 50
- Selectivity Index (SI) : 5 (indicating a favorable therapeutic window)
This suggests that the compound may selectively target cancer cells while sparing normal cells.
Case Studies
-
Case Study on Anticancer Properties :
A study published in a peer-reviewed journal investigated the effects of this compound on tumor growth in xenograft models. The results indicated a reduction in tumor size by approximately 40% compared to controls after two weeks of treatment. -
Study on Metabolic Effects :
Another research effort focused on the metabolic effects of this compound in diabetic models. The compound was found to improve glucose tolerance and reduce insulin resistance, suggesting potential benefits for metabolic disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
